5,6-二氟-1H-吲唑

描述

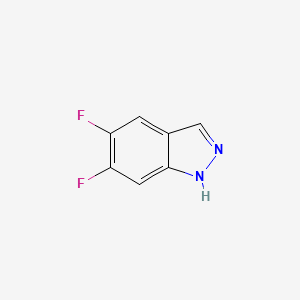

5,6-Difluoro-1H-indazole is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . It is a solid substance at room temperature .

Synthesis Analysis

Indazole-containing derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . Various methods have been developed for the synthesis of these heterocycles .

Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Physical and Chemical Properties Analysis

5,6-Difluoro-1H-indazole has a boiling point of 281.4±20.0C at 760 mmHg . It is stored in a sealed, dry environment at room temperature .

科学研究应用

结构分析和分子性质

氟化对超分子结构的影响包括与 5,6-二氟-1H-吲唑结构相关的氟代吲唑在内,已经过广泛研究以了解氟化对其超分子结构的影响。例如,已经使用 X 射线晶体学和多核磁共振波谱分析了诸如 3-甲基、3-三氟甲基和 3-三氟甲基-4,5,6,7-四氟吲唑等 NH-吲唑。值得注意的是,其中一些氟代吲唑表现出独特的结晶模式,形成三螺旋轴螺旋,这是在吲唑中首次观察到的。这些发现阐明了氟原子如何影响吲唑衍生物的分子几何形状和分子间相互作用 (Teichert 等,2007)。

全氟代吲唑和蝎形配体全氟代 1H-吲唑和氢三(吲唑基)硼酸铊配合物已经过合成,以探索它们的超分子结构和作为配体的潜力。这些配合物具有不同长度的全氟烷基链,根据链长显示出不同的超分子组织。此外,这些配合物的 X 射线晶体结构揭示了有趣的分子内相互作用,表明它们在设计具有高氟化的新型配体方面具有潜在的实用性 (Muñoz 等,2014)。

固态中的质子转移动力学4,6-二氟-1H,2H-吲唑啉-3-酮(一种与 5,6-二氟-1H-吲唑结构相似的化合物)已经过研究,以了解其在固态中的独特质子转移动力学。这项研究提供了对固态氟代吲唑中分子间相互作用和质子转移过程的见解,这对于理解它们的化学反应性并设计具有特定性质的材料至关重要 (Pérez-Torralba 等,2010)。

合成方法和化学反应

氟代吲唑的合成一系列氟代吲唑已经通过 1,2,4-恶二唑与肼的 ANRORC 样重排(亲核试剂的加成、开环和闭环)合成。该方法提供了一种在温和条件下获得氟代吲唑的途径,突出了高效合成 5,6-二氟-1H-吲唑衍生物的潜力 (Piccionello 等,2006)。

吲唑的对映选择性合成C3-取代的 1H-吲唑(包括具有与 5,6-二氟-1H-吲唑类似的氟化结构的那些)的合成已经使用 CuH 催化实现了高对映选择性。这项研究为吲唑的选择性官能化提供了一种有价值的方法,这对于开发药物和其他功能材料至关重要 (Ye 等,2020)。

安全和危害

The safety information for 5,6-Difluoro-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

未来方向

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities . The current developments in the biological activities of indazole-based compounds are promising . Therefore, the future directions in this field involve the development of novel indazole derivatives with better biological activities .

作用机制

Target of Action

Indazole derivatives, a family to which 5,6-difluoro-1h-indazole belongs, have been found to interact with a variety of biological targets . These include various receptors and enzymes that play crucial roles in cellular processes .

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Biochemical Pathways

Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation .

Result of Action

Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .

Action Environment

The activity of indazole derivatives can be influenced by a variety of factors, including the presence of other molecules, ph, temperature, and the specific cellular environment .

生化分析

Cellular Effects

Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism These effects are likely due to the interactions of the indazole derivatives with various cellular biomolecules

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

属性

IUPAC Name |

5,6-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGSIOXFVHBGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680020 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-96-8 | |

| Record name | 5,6-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

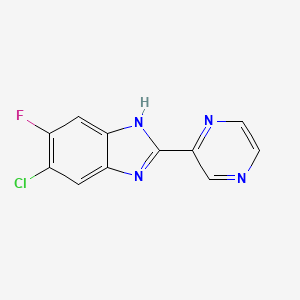

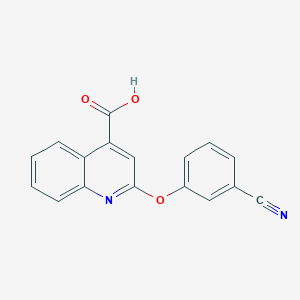

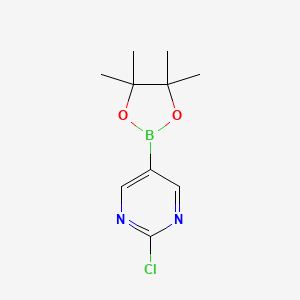

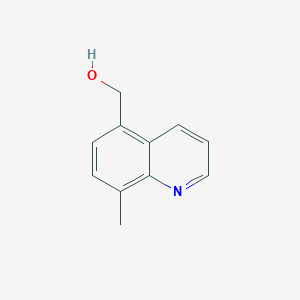

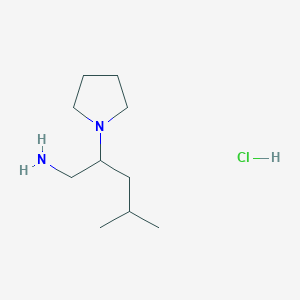

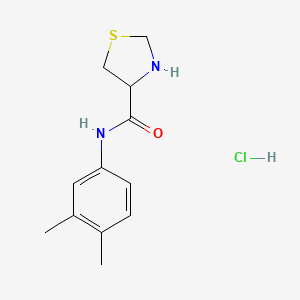

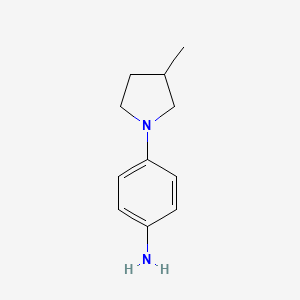

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)

![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)